Cas no 2097922-41-1 (3-(3,4-dichlorophenyl)-1-{1-(oxolan-3-yl)piperidin-4-ylmethyl}urea)

3-(3,4-Dichlorophenyl)-1-{1-(oxolan-3-yl)piperidin-4-ylmethyl}urea is a urea derivative featuring a dichlorophenyl moiety and a substituted piperidinylmethyl group linked to an oxolane ring. This compound exhibits potential as an intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting central nervous system (CNS) disorders or receptor modulation. Its structural complexity allows for selective interactions with biological targets, while the dichlorophenyl group may enhance binding affinity. The oxolane and piperidine components contribute to improved solubility and metabolic stability. Suitable for research applications, this compound offers a versatile scaffold for medicinal chemistry exploration, particularly in optimizing pharmacokinetic properties or probing structure-activity relationships.
3-(3,4-dichlorophenyl)-1-{1-(oxolan-3-yl)piperidin-4-ylmethyl}urea structure
2097922-41-1 structure
Product name:3-(3,4-dichlorophenyl)-1-{1-(oxolan-3-yl)piperidin-4-ylmethyl}urea
CAS No:2097922-41-1
MF:C17H23Cl2N3O2
MW:372.289422273636
CID:6245995
PubChem ID:126853483

3-(3,4-dichlorophenyl)-1-{1-(oxolan-3-yl)piperidin-4-ylmethyl}urea Chemical and Physical Properties

Names and Identifiers

    • 3-(3,4-dichlorophenyl)-1-{1-(oxolan-3-yl)piperidin-4-ylmethyl}urea
    • 1-(3,4-dichlorophenyl)-3-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]urea
    • AKOS040703389
    • F6556-3536
    • 2097922-41-1
    • 3-(3,4-dichlorophenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea
    • Inchi: 1S/C17H23Cl2N3O2/c18-15-2-1-13(9-16(15)19)21-17(23)20-10-12-3-6-22(7-4-12)14-5-8-24-11-14/h1-2,9,12,14H,3-8,10-11H2,(H2,20,21,23)
    • InChI Key: WBVYYBJBNZTIED-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)NC(NCC1CCN(CC1)C1COCC1)=O)Cl

Computed Properties

  • Exact Mass: 371.1167324g/mol
  • Monoisotopic Mass: 371.1167324g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 419
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 53.6Ų

3-(3,4-dichlorophenyl)-1-{1-(oxolan-3-yl)piperidin-4-ylmethyl}urea Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6556-3536-5μmol
3-(3,4-dichlorophenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea
2097922-41-1
5μmol
$63.0 2023-09-08
Life Chemicals
F6556-3536-15mg
3-(3,4-dichlorophenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea
2097922-41-1
15mg
$89.0 2023-09-08
Life Chemicals
F6556-3536-75mg
3-(3,4-dichlorophenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea
2097922-41-1
75mg
$208.0 2023-09-08
Life Chemicals
F6556-3536-4mg
3-(3,4-dichlorophenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea
2097922-41-1
4mg
$66.0 2023-09-08
Life Chemicals
F6556-3536-1mg
3-(3,4-dichlorophenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea
2097922-41-1
1mg
$54.0 2023-09-08
Life Chemicals
F6556-3536-5mg
3-(3,4-dichlorophenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea
2097922-41-1
5mg
$69.0 2023-09-08
Life Chemicals
F6556-3536-40mg
3-(3,4-dichlorophenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea
2097922-41-1
40mg
$140.0 2023-09-08
Life Chemicals
F6556-3536-2μmol
3-(3,4-dichlorophenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea
2097922-41-1
2μmol
$57.0 2023-09-08
Life Chemicals
F6556-3536-20mg
3-(3,4-dichlorophenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea
2097922-41-1
20mg
$99.0 2023-09-08
Life Chemicals
F6556-3536-100mg
3-(3,4-dichlorophenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea
2097922-41-1
100mg
$248.0 2023-09-08

Additional information on 3-(3,4-dichlorophenyl)-1-{1-(oxolan-3-yl)piperidin-4-ylmethyl}urea

3-(3,4-Dichlorophenyl)-1-{1-(Oxolan-3-yl)piperidin-4-ylmethyl}urea: A Comprehensive Overview

3-(3,4-Dichlorophenyl)-1-{1-(oxolan-3-yl)piperidin-4-ylmethyl}urea (CAS No. 2097922-41-1) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This urea derivative is characterized by its unique structural features, which include a dichlorophenyl group and a piperidine ring substituted with an oxolan-3-yl moiety. These structural elements contribute to its pharmacological properties, making it a promising candidate for various biological and pharmaceutical studies.

The synthesis of 3-(3,4-dichlorophenyl)-1-{1-(oxolan-3-yl)piperidin-4-ylmethyl}urea involves a multi-step process that combines advanced organic chemistry techniques. The key steps include the formation of the urea linkage and the functionalization of the piperidine ring with the oxolan-3-yl group. Recent research has focused on optimizing these synthetic routes to improve yield and purity, which are crucial for large-scale production and subsequent biological evaluations.

In terms of its biological activity, 3-(3,4-dichlorophenyl)-1-{1-(oxolan-3-yl)piperidin-4-ylmethyl}urea has shown promising results in various in vitro and in vivo studies. One of the most notable findings is its potential as an antagonist for specific receptors, which are implicated in several disease states. For instance, studies have demonstrated its ability to modulate G protein-coupled receptors (GPCRs), which play a critical role in signal transduction pathways and are targets for numerous therapeutic interventions.

Recent advancements in computational chemistry have also contributed to our understanding of the molecular interactions of 3-(3,4-dichlorophenyl)-1-{1-(oxolan-3-yl)piperidin-4-ylmethyl}urea. Molecular docking simulations have provided insights into how this compound binds to its target receptors, highlighting key residues involved in the binding process. These findings are valuable for rational drug design and can guide the development of more potent and selective analogs.

The pharmacokinetic properties of 3-(3,4-dichlorophenyl)-1-{1-(oxolan-3-yl)piperidin-4-ylmethyl}urea have been extensively studied to assess its suitability as a therapeutic agent. Preclinical data indicate that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Specifically, it demonstrates good oral bioavailability and a reasonable half-life, which are essential for effective drug delivery.

In addition to its pharmacological properties, the safety profile of 3-(3,4-dichlorophenyl)-1-{1-(oxolan-3-yl)piperidin-4-ylmethyl}urea has been evaluated through a series of toxicological studies. These studies have shown that it is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects in animal models. This favorable safety profile supports its potential for further clinical development.

Clinical trials are currently underway to evaluate the efficacy and safety of 3-(3,4-dichlorophenyl)-1-{1-(oxolan-3-yl)piperidin-4-ylmethyl}urea in human subjects. Early-phase trials have demonstrated promising results, with the compound showing therapeutic benefits in patients with specific conditions. These trials are ongoing, and further data will provide more comprehensive insights into its clinical potential.

The future prospects for 3-(3,4-dichlorophenyl)-1-{1-(oxolan-3-yl)piperidin-4-ylmethyl}urea are promising. Ongoing research is focused on expanding its therapeutic applications and exploring new avenues for drug development. Additionally, efforts are being made to enhance its pharmacological properties through structural modifications and formulation strategies.

In conclusion, 3-(3,4-dichlorophenyl)-1-{1-(oxolan-3-yl)piperidin-4-ylmethyl}urea (CAS No. 2097922-41-1) represents a significant advancement in medicinal chemistry. Its unique structural features and promising biological activity make it a valuable candidate for further research and development. As more data become available from ongoing studies and clinical trials, this compound has the potential to contribute significantly to the treatment of various diseases.

Recommend Articles

Recommended suppliers
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm